FURFURYLAMINE, alpha-BENZYL-N-METHYL-

Catalog No.
S16112150
CAS No.
3201-98-7
M.F
C13H15NO
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FURFURYLAMINE, alpha-BENZYL-N-METHYL-

CAS Number

3201-98-7

Product Name

FURFURYLAMINE, alpha-BENZYL-N-METHYL-

IUPAC Name

1-(furan-2-yl)-N-methyl-2-phenylethanamine

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C13H15NO/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11/h2-9,12,14H,10H2,1H3

InChI Key

OJYCNSIKWPZXHW-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)C2=CC=CO2

Alpha-benzyl-N-methyl-furfurylamine is a compound that features a furan ring, an aromatic structure containing one oxygen atom, combined with a benzyl group and a methylated amine. This compound is characterized by its unique structural framework, which allows for various chemical reactivities and biological activities. The presence of the furan moiety contributes to its distinct properties, making it a subject of interest in both organic synthesis and medicinal chemistry.

  • Oxidation: The furan ring can be oxidized to form carboxylic acids, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield tetrahydrofurfurylamine derivatives, often employing hydrogen gas in the presence of nickel catalysts.
  • Substitution: The amine group participates in electrophilic substitution reactions, leading to the formation of various functionalized derivatives. Common reagents for substitution include halogenating agents like bromine or chlorine.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of diverse derivatives with potential applications in various fields.

Alpha-benzyl-N-methyl-furfurylamine exhibits notable biological activity, particularly in its interactions with biological targets. The amine group facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function. Such characteristics suggest potential applications in pharmacology and biochemistry.

The synthesis of alpha-benzyl-N-methyl-furfurylamine typically involves the reductive amination of furfural with benzylamine and methylamine. Here are some common methods:

  • Reductive Amination: This method involves reacting furfural with benzylamine and methylamine in the presence of a reducing agent like zinc dust under acidic conditions.
  • Catalytic Hydrogenation: Another approach includes the catalytic hydrogenation of the reaction products derived from furfural and amines, using catalysts such as Raney nickel under high-pressure hydrogen environments.

These synthesis methods provide efficient routes to obtain high yields of alpha-benzyl-N-methyl-furfurylamine, making it accessible for further research and application.

Alpha-benzyl-N-methyl-furfurylamine has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific enzymes or receptors.
  • Polymer Chemistry: As a furan-based compound, it can be utilized as a curing agent in epoxy resins, contributing to low volatile organic compound formulations.
  • Organic Synthesis: Its unique structure allows for further derivatization, making it valuable in synthetic organic chemistry for creating complex molecules.

Studies on alpha-benzyl-N-methyl-furfurylamine have indicated its potential interactions within biological systems. For instance, research has shown that it may influence the pharmacological effects of other compounds when administered together. In particular, studies involving methamphetamine have explored how this compound interacts with central nervous system pathways without significantly altering locomotor activity or convulsion profiles when combined with methamphetamine . Such findings suggest that alpha-benzyl-N-methyl-furfurylamine may have unique mechanisms of action that warrant further investigation.

Several compounds share structural similarities with alpha-benzyl-N-methyl-furfurylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
FurfurylamineParent compound without substitutionsBasic amine properties
5-MethylfurfurylamineMethyl group on the furan ringEnhanced solubility
BenzylamineBenzene ring attached to an amineCommonly used in organic synthesis
N-MethylbenzylamineMethylated benzene derivativeIncreased lipophilicity
Alpha-Benzyl-N-methylphenethylamineSimilar structure but distinct molecular interactionsImpurity found in methamphetamine formulations

The uniqueness of alpha-benzyl-N-methyl-furfurylamine lies in its specific substitutions that enhance its reactivity and interaction potential compared to these similar compounds. Its distinct properties make it an attractive candidate for further research in both synthetic and medicinal chemistry contexts.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.115364102 g/mol

Monoisotopic Mass

201.115364102 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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